2-Chloro-5-phenylbenzoic acid chemical properties
2-Chloro-5-phenylbenzoic acid chemical properties
An In-Depth Technical Guide to the Chemical Properties of 2-Chloro-5-phenylbenzoic Acid for Advanced Research
Abstract
The biphenyl carboxylic acid motif is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. This guide provides a comprehensive technical overview of a specific, functionalized derivative, 2-Chloro-5-phenylbenzoic acid. While not as extensively documented as some parent compounds, its unique substitution pattern presents significant opportunities for synthetic diversification in drug discovery programs. This document, intended for researchers, chemists, and drug development professionals, synthesizes predictive data with established principles to detail the compound's physicochemical properties, spectroscopic signature, logical synthetic routes, and key reactivity profiles. By elucidating these characteristics, we aim to equip scientists with the foundational knowledge required to effectively utilize this versatile building block in the design and synthesis of novel molecular entities.
Chemical Identity and Physicochemical Properties
2-Chloro-5-phenylbenzoic acid is an organic compound featuring a benzoic acid core substituted with a chlorine atom at the ortho-position and a phenyl group at the meta-position relative to the carboxyl group. This arrangement of electron-withdrawing (chloro, carboxyl) and aromatic (phenyl) groups dictates its physical and chemical behavior.
Caption: Chemical structure of 2-Chloro-5-phenylbenzoic acid.
Table 1: Physicochemical Properties of 2-Chloro-5-phenylbenzoic Acid
| Property | Value | Source/Rationale |
| IUPAC Name | 2-Chloro-5-phenylbenzoic acid | Standard nomenclature |
| Molecular Formula | C₁₃H₉ClO₂ | [1][2] |
| Molecular Weight | 232.66 g/mol | [1][2] |
| Appearance | Predicted: White to off-white solid | Based on analogs like 2-phenylbenzoic acid[3] and 2-chlorobenzoic acid[4] |
| Melting Point | Predicted: >120 °C | Higher than 2-phenylbenzoic acid (~110-114 °C)[5][6] due to increased molecular weight and potential for altered crystal packing |
| Solubility | Predicted: Low water solubility; Soluble in organic solvents (e.g., DMSO, DMF, alcohols) | Typical for aromatic carboxylic acids; low water solubility is expected[7] |
| pKa | Predicted: ~3.0 | Expected to be a stronger acid than benzoic acid (pKa 4.2) due to the inductive effect of the ortho-chloro substituent |
Spectroscopic and Analytical Profile
Definitive characterization of 2-Chloro-5-phenylbenzoic acid relies on a combination of spectroscopic techniques. The following sections outline the expected spectral data based on its known structural components.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton spectrum is anticipated to show distinct signals for the carboxylic acid proton and the aromatic protons. The carboxylic acid proton will appear as a broad singlet significantly downfield (δ > 11 ppm), exchangeable with D₂O. The seven aromatic protons on the two rings will resonate in the δ 7.0-8.2 ppm region, with coupling patterns (doublets, triplets, and multiplets) determined by their positions relative to the substituents.
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¹³C NMR: The carbon spectrum will be characterized by a signal for the carboxylic carbon around δ 165-170 ppm. The 12 aromatic carbons will appear in the δ 125-145 ppm range. The carbons directly attached to the chlorine (ipso-carbon) and the carboxyl group will be shifted accordingly due to substituent effects.
B. Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the key functional groups.
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O-H Stretch: A very broad absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer[8].
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C=O Stretch: A strong, sharp absorption band should appear around 1680-1710 cm⁻¹, corresponding to the carbonyl stretch of the aryl carboxylic acid[8][9].
-
C-Cl Stretch: A moderate to strong band in the 700-800 cm⁻¹ region is indicative of the C-Cl bond.
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Aromatic C=C and C-H Stretches: Multiple sharp bands will be present between 1450-1600 cm⁻¹ (ring stretching) and 3000-3100 cm⁻¹ (aromatic C-H stretching)[8].
C. Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show a distinct molecular ion peak.
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Molecular Ion (M⁺): A characteristic pair of peaks at m/z 232 and 234 in an approximate 3:1 ratio, confirming the presence of a single chlorine atom.
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Key Fragmentation Pathways: Common fragmentation would involve the loss of small neutral molecules. Expect to see fragment ions corresponding to [M-OH]⁺ (m/z 215/217), [M-COOH]⁺ (m/z 187/189), and subsequent loss of Cl. The appearance of a phenyl cation at m/z 77 is also a highly probable fragmentation feature[10]. The loss of carbon dioxide is a characteristic fragmentation reaction for deprotonated benzoic acids[11].
Synthesis and Reactivity
A. Proposed Synthetic Workflow: Suzuki-Miyaura Cross-Coupling
A highly efficient and modular route to 2-Chloro-5-phenylbenzoic acid is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is a cornerstone of modern organic synthesis for its reliability and functional group tolerance. The logical precursors are a di-halogenated benzoic acid derivative and phenylboronic acid.
Caption: Proposed Suzuki-Miyaura synthesis workflow.
Experimental Protocol:
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Vessel Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2-chloro-5-bromobenzoic acid (1.0 eq), phenylboronic acid (1.2 eq), and a suitable base such as sodium carbonate (2.5 eq).
-
Solvent Addition: Add a degassed solvent mixture, typically composed of toluene, ethanol, and water (e.g., 4:1:1 ratio). The aqueous phase is crucial for dissolving the base and facilitating the catalytic cycle.
-
Catalyst Introduction: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq). The choice of catalyst and ligand can be optimized for yield and reaction time.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and acidify with aqueous HCl (e.g., 2M) until the pH is ~2 to precipitate the carboxylic acid product.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x). The choice of solvent is critical to ensure efficient recovery of the product.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the pure 2-Chloro-5-phenylbenzoic acid.
B. Key Reactivity Profile
The molecule possesses three primary sites for chemical modification, making it a versatile intermediate.
Caption: Key reactive sites on 2-Chloro-5-phenylbenzoic acid.
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Carboxylic Acid Group: This is the most reactive handle for derivatization. It readily undergoes esterification with alcohols under acidic catalysis, amide bond formation with amines using standard coupling reagents (e.g., EDC, HATU), and can be reduced to the corresponding benzyl alcohol using strong reducing agents like LiAlH₄.
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Substituted Benzene Ring: The benzoic acid ring is electronically deactivated by both the ortho-chloro and the meta-carboxyl groups, making it less susceptible to further electrophilic aromatic substitution[12].
-
Phenyl Substituent: The terminal phenyl ring is more electron-rich and can undergo electrophilic substitution reactions, such as nitration or halogenation, primarily at the ortho- and para-positions relative to its point of attachment.
Applications in Research and Drug Development
The strategic value of 2-Chloro-5-phenylbenzoic acid lies in its utility as a molecular scaffold and synthetic intermediate.
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Scaffold for Lead Optimization: In drug discovery, improving the properties of a lead compound is paramount. This molecule can be used to introduce the biphenyl moiety, which is known to enhance binding affinity and modulate pharmacokinetic properties[13].
-
Intermediate for Complex Synthesis: The distinct reactivity of its functional groups allows for sequential and controlled modifications. For instance, the carboxylic acid can be converted to an amide, followed by a substitution reaction on the terminal phenyl ring, enabling the construction of complex, multi-functionalized molecules[14].
-
Fragment-Based Drug Design: The molecule itself can serve as a fragment for screening against biological targets. Its defined three-dimensional shape and functional group presentation make it an attractive starting point for growing more potent inhibitors.
-
Analog Synthesis: It is an ideal starting material for synthesizing analogs of known bioactive compounds, particularly those in the anti-inflammatory (NSAID-like structures) or cardiovascular (sartan-like structures) therapeutic areas.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-Chloro-5-phenylbenzoic acid is not widely available, its hazards can be inferred from structurally related compounds like 2-chlorobenzoic acid and o-phenylbenzoic acid.
-
Hazard Identification: Expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation if inhaled as a dust[3][7]. Harmful if swallowed.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat when handling the compound[7].
-
Handling Procedures: Handle in a well-ventilated area or a chemical fume hood to minimize inhalation of dust. Avoid generating dust. Wash hands thoroughly after handling[7].
-
First Aid Measures:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention[3][7].
-
Skin: Wash off immediately with plenty of soap and water. Seek medical attention if irritation persists[3][7].
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention[3][7].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[7].
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[7].
Conclusion
2-Chloro-5-phenylbenzoic acid represents a valuable and versatile chemical entity for advanced chemical synthesis and pharmaceutical research. Its well-defined structure, predictable spectroscopic characteristics, and multiple handles for synthetic modification make it an ideal building block. The logical and high-yielding synthetic access via Suzuki-Miyaura coupling further enhances its utility. By understanding its core chemical properties as detailed in this guide, researchers can confidently and effectively incorporate this compound into their synthetic strategies to explore new chemical space and accelerate the development of novel molecules with therapeutic potential.
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